

Comprehensive Spectral Analysis: α,α,α -Trifluoro-m-xylene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Methylbenzotrifluoride

CAS No.: 401-79-6

Cat. No.: B1360241

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Executive Summary & Molecular Identity

α,α,α -Trifluoro-m-xylene (CAS: 401-79-6) is a critical fluorinated building block and specialty solvent.^[1] Its unique electronic profile—combining the electron-withdrawing trifluoromethyl group (-CF₃) with the electron-donating methyl group (-CH₃) in a meta relationship—makes it a valuable probe for studying metabolic stability and lipophilicity in drug design. This guide synthesizes verified spectral data (NMR, MS, IR) to establish a self-validating identification protocol.

Physicochemical Profile

Property	Value	Unit	Method/Notes
IUPAC Name	1-Methyl-3-(trifluoromethyl)benzene	-	-
CAS Number	401-79-6	-	Distinct from Benzotrifluoride (98-08-8)
Molecular Formula	C ₈ H ₇ F ₃	-	-
Molecular Weight	160.14	g/mol	-
Boiling Point	127–130	°C	@ 760 mmHg
Density	1.15	g/mL	@ 25 °C
Refractive Index	1.427–1.431	nD ₂₀	-
Appearance	Colorless Liquid	-	Distinct aromatic odor

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below constitutes the primary method for structural verification. The presence of the fluorine nuclei induces characteristic splitting patterns (quartets) in the ¹³C spectrum, which are diagnostic for the trifluoromethyl group.

A. ¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct methyl singlet and a four-proton aromatic region.

Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment	Structural Context
7.45	Singlet (br) / Doublet	1H	$J \approx 1.5$	H-2	Ortho to both -CF ₃ and -CH ₃ (most deshielded)
7.42	Doublet	1H	$J \approx 7.5$	H-4	Ortho to -CF ₃ , Para to -CH ₃
7.36	Triplet	1H	$J \approx 7.6$	H-5	Meta to both groups
7.32	Doublet	1H	$J \approx 7.5$	H-6	Ortho to -CH ₃ , Para to -CF ₃
2.42	Singlet	3H	-	-CH ₃	Benzylic methyl group

B. ¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum is definitive due to Carbon-Fluorine (C-F) coupling.

Shift (δ , ppm)	Multiplicity	$^1J_{CF}$ (Hz)	$^2J_{CF}$ (Hz)	Assignment
138.5	Singlet	-	-	C-1 (Ipso to -CH ₃)
130.8	Quartet	-	~32	C-3 (Ipso to -CF ₃)
129.8	Singlet	-	-	C-6
128.5	Singlet	-	-	C-5
125.1	Quartet	-	~3.8	C-4 (Ortho to -CF ₃)
124.3	Quartet	~272	-	-CF ₃ (Trifluoromethyl)
123.8	Quartet	-	~3.8	C-2 (Ortho to -CF ₃)
21.3	Singlet	-	-	-CH ₃

C. ¹⁹F NMR Data (376 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Assignment	Notes
-63.0	Singlet	-CF ₃	Referenced to CFCl ₃ (0 ppm)

Mass Spectrometry (EI-MS)

The fragmentation pattern follows a logical decay pathway characteristic of alkylbenzenes and fluorinated aromatics.

Key Fragmentation Ions

m/z	Ion Identity	Relative Abundance	Mechanism
160	[M] ⁺	~40-60%	Molecular Ion (Stable aromatic system)
159	[M-H] ⁺	High	Benzylic cleavage; formation of substituted tropylium
141	[M-F] ⁺	Low	Loss of Fluorine atom
140	[M-HF] ⁺	Moderate	Elimination of HF
91	[C ₇ H ₇] ⁺	100% (Base)	Loss of -CF ₃ ; Formation of Tropylium ion
69	[CF ₃] ⁺	Moderate	Trifluoromethyl cation

Fragmentation Pathway Diagram

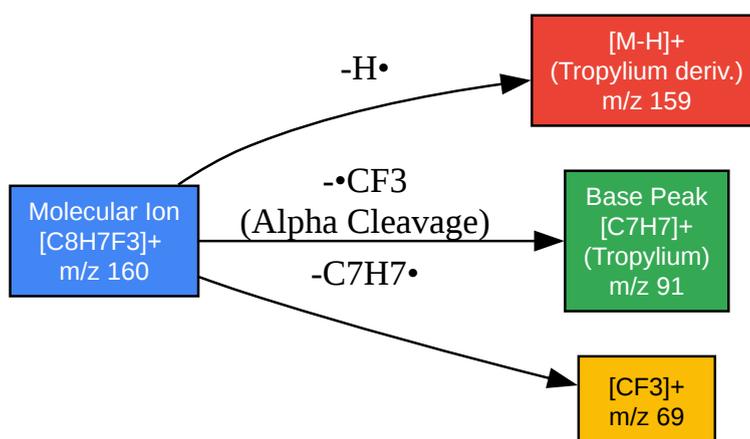


Figure 1: Electron Impact (EI) Fragmentation Pathway of α,α,α -Trifluoro-m-xylene

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Figure 1: The dominant fragmentation pathway involves the loss of the trifluoromethyl radical to form the stable tropylium cation (m/z 91).

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Diagnostic Value
3050–3090	C-H Stretch (Aromatic)	Weak	Standard aromatic indicator
2930–2980	C-H Stretch (Aliphatic)	Weak	Confirms methyl group
1600, 1500	C=C Ring Stretch	Medium	Aromatic skeletal vibration
1320–1350	C-F Stretch	Very Strong	Primary diagnostic for -CF ₃
1120–1160	C-F Stretch	Very Strong	Broad band, confirms fluorination
690–790	C-H Out-of-Plane Bend	Strong	Indicates meta-substitution pattern

Quality Control & Purity Assay Protocol

To ensure the integrity of α,α,α -Trifluoro-*m*-xylene reagents used in sensitive synthesis, the following self-validating workflow is recommended.

Purity Assessment Workflow

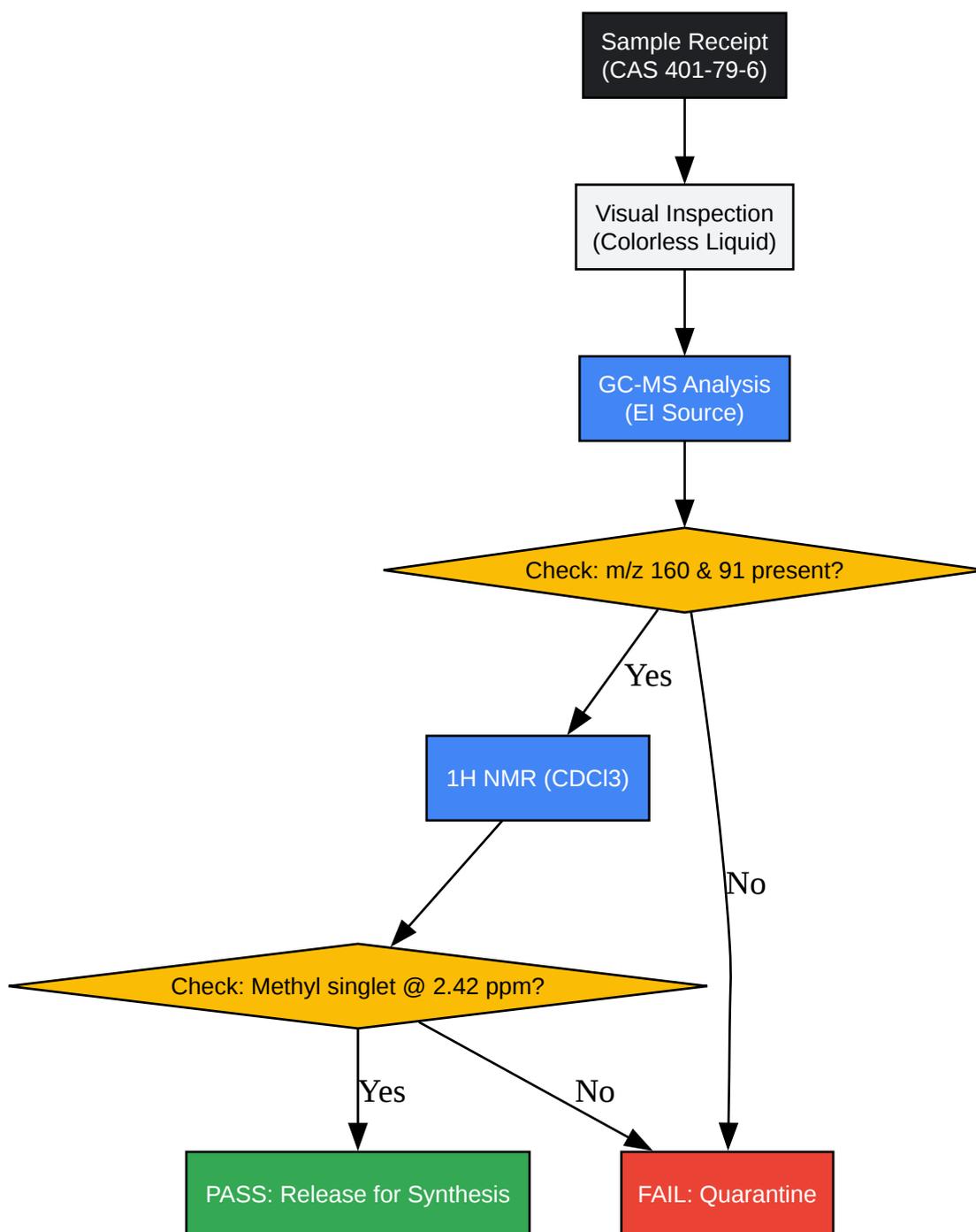


Figure 2: QC Decision Matrix for α,α,α -Trifluoro-m-xylene Verification

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Figure 2: A sequential analytical workflow ensuring identity confirmation via orthogonal methods (MS and NMR).

Protocol Steps:

- GC-MS: Inject 1 μL of sample (diluted in Acetone). Confirm retention time and presence of parent ion (160 m/z) and base peak (91 m/z).
- ^1H NMR: Dissolve ~10 mg in CDCl_3 . Verify the integral ratio of Aromatic (4H) to Methyl (3H) protons is 4:3.
- Water Content: Perform Karl Fischer titration if used for water-sensitive organometallic coupling (Limit: <0.05% H_2O).

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67770, 1-Methyl-3-(trifluoromethyl)benzene. [[Link](#)]
- NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Methyl-3-(trifluoromethyl)benzene. [[Link](#)]
- Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (General reference for substituent additivity rules). [[Link](#)]

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Sources

- [1. 3-METHYLBENZOTRIFLUORIDE](#) One Chongqing Chemdad Co. , Ltd [chemdad.com]
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